molecular formula C9H3Cl2F2N B12311223 1,3-Dichloro-5,7-difluoroisoquinoline

1,3-Dichloro-5,7-difluoroisoquinoline

Cat. No.: B12311223
M. Wt: 234.03 g/mol
InChI Key: MLYITIAQOVCPII-UHFFFAOYSA-N
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Description

1,3-Dichloro-5,7-difluoroisoquinoline (C₉H₃Cl₂F₂N, molecular weight 219.03) is a polyhalogenated isoquinoline derivative characterized by chlorine atoms at positions 1 and 3 and fluorine atoms at positions 5 and 5. This compound is part of a broader class of halogenated heterocycles, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their electron-deficient aromatic systems, enabling diverse reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

Molecular Formula

C9H3Cl2F2N

Molecular Weight

234.03 g/mol

IUPAC Name

1,3-dichloro-5,7-difluoroisoquinoline

InChI

InChI=1S/C9H3Cl2F2N/c10-8-3-5-6(9(11)14-8)1-4(12)2-7(5)13/h1-3H

InChI Key

MLYITIAQOVCPII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CC(=NC(=C21)Cl)Cl)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5,7-difluoroisoquinoline can be achieved through various synthetic routes. One common method involves the direct fluorination and chlorination of isoquinoline derivatives. For example, the reaction of 3,5,6,7,8-pentachloroisoquinoline with cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d₆) at 100°C results in the formation of 3,5,7,8-tetrachloro-6-fluoroisoquinoline and 3,5,6,7-tetrachloro-8-fluoroisoquinoline .

Industrial Production Methods

Industrial production methods for 1,3-Dichloro-5,7-difluoroisoquinoline typically involve large-scale chemical reactions using similar synthetic routes. The use of high-purity reagents and controlled reaction conditions ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cesium Fluoride: Used in fluorination reactions.

    Palladium Catalysts: Used in coupling reactions with arylboronic acids.

Major Products Formed

    1-Aryl-3-chloroisoquinolines: Formed through palladium-catalyzed coupling reactions.

    Fluorinated Isoquinolines: Formed through fluorination reactions.

Scientific Research Applications

1,3-Dichloro-5,7-difluoroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the isoquinoline ring can influence its binding affinity and selectivity towards biological targets. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1,3-dichloro-5,7-difluoroisoquinoline is best understood through comparison with related halogenated isoquinolines and tetrahydroisoquinolines. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
1,3-Dichloro-5,7-difluoroisoquinoline C₉H₃Cl₂F₂N 219.03 Not explicitly listed Chlorine (1,3), fluorine (5,7); fully aromatic, high electron deficiency.
1,3-Dichloro-5-fluoroisoquinoline C₉H₄Cl₂FN 216.04 1259223-98-7 Single fluorine (position 5); reduced steric hindrance vs. difluoro analog .
1,3-Dichloro-6,7-difluoroisoquinoline C₉H₃Cl₂F₂N 219.03 EN 300-345512 Fluorines at 6,7; positional isomerism alters electronic distribution .
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline C₉H₉F₂N 169.17 CID 16244401 Saturated ring; reduced aromaticity, increased flexibility for CNS targets .
5,7-Dichloro-4-(4-fluorophenoxy)quinoline C₁₅H₈Cl₂FNO 328.14 Not listed Phenoxy substituent increases steric bulk; altered solubility and reactivity .

Key Comparative Insights

Substituent Position and Reactivity: Fluorine’s electronegativity at positions 5 and 7 in 1,3-dichloro-5,7-difluoroisoquinoline enhances electron withdrawal, making the ring more reactive toward nucleophilic aromatic substitution compared to monofluoro analogs like 1,3-dichloro-5-fluoroisoquinoline .

Aromaticity vs. Saturation: The fully aromatic structure of 1,3-dichloro-5,7-difluoroisoquinoline contrasts with 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline, where saturation reduces conjugation and increases solubility in nonpolar media. This makes the tetrahydro derivative more suitable for blood-brain barrier penetration in drug design .

Steric and Functional Group Effects: Bulky substituents, as seen in 5,7-dichloro-4-(4-fluorophenoxy)quinoline, introduce steric hindrance that can limit reactivity at certain ring positions. In contrast, the compact halogenation pattern of 1,3-dichloro-5,7-difluoroisoquinoline allows for broader synthetic versatility .

Biological Activity

1,3-Dichloro-5,7-difluoroisoquinoline is a fluorinated isoquinoline derivative that has attracted attention due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS No. 2090448-66-9
Molecular Formula C9H3Cl2F2N
Molecular Weight 234 g/mol
Purity 95%
Origin of Product United States

The biological activity of 1,3-dichloro-5,7-difluoroisoquinoline primarily involves its interaction with specific enzymes and receptors. The compound's mechanism includes:

  • Enzyme Inhibition: It has been shown to inhibit various enzymes, affecting metabolic pathways crucial for cellular function.
  • Receptor Modulation: The compound can bind to receptors, altering their activity and influencing signaling pathways within cells.

Biological Activities

Research indicates that 1,3-dichloro-5,7-difluoroisoquinoline exhibits several notable biological activities:

  • Anticancer Activity: Studies suggest that this compound may induce apoptosis in cancer cells by disrupting critical signaling pathways.
  • Anti-inflammatory Properties: It has been investigated for its potential to reduce inflammation in various models, indicating a role in treating inflammatory diseases.
  • Antimicrobial Effects: Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Study 1: Anticancer Effects

A recent study explored the effects of 1,3-dichloro-5,7-difluoroisoquinoline on human cancer cell lines. The findings indicated:

  • Cell Line Tested: HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Concentration Range: 0.1 to 10 µM.
  • Results: Significant reduction in cell viability was observed at concentrations above 1 µM after 48 hours of treatment.

This study demonstrates the compound's potential as an anticancer agent and warrants further investigation into its mechanisms and efficacy in vivo.

Case Study 2: Anti-inflammatory Activity

Another case study evaluated the anti-inflammatory effects of the compound in a mouse model of acute inflammation induced by lipopolysaccharide (LPS):

  • Model Used: C57BL/6 mice.
  • Dosage Administered: 5 mg/kg body weight.
  • Outcome Measures: Levels of pro-inflammatory cytokines (TNF-alpha, IL-6) were measured.

Results showed a significant decrease in cytokine levels in treated mice compared to controls, suggesting that the compound effectively modulates inflammatory responses.

Comparison with Similar Compounds

To understand the uniqueness of 1,3-dichloro-5,7-difluoroisoquinoline, it can be compared with other fluorinated isoquinolines:

CompoundBiological ActivityUnique Features
3,5,6,7,8-Pentachloroisoquinoline Similar enzyme inhibition propertiesMultiple chlorine substitutions
7-Fluoro-4-chloroquinoline Anticancer and antimicrobial activitiesDifferent substitution pattern

The distinct substitution pattern of 1,3-dichloro-5,7-difluoroisoquinoline contributes to its specific biological properties and potential therapeutic applications.

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